1-Propanol, 3-[bis(4-methoxyphenyl)phenylmethoxy]-

Oligonucleotide synthesis qPCR probe blocking Nuclease resistance

Sourcing a reliable 3′-blocking spacer for diagnostic probe synthesis? DMT-Pr-OH (CAS 110675-04-2) is the precursor to the C3 spacer phosphoramidite. • Validated 3′-blocking: ≤1% unblocked fraction eliminates aberrant melting peaks in HRM genotyping. • Hydrophobic propyl linker (XLogP3=4.4) boosts RP-HPLC purification yields. • Reproduces deoxyribose backbone spacing for DNA footprinting & SELEX. Supplied as ≥95% HPLC pure solid for reliable phosphoramidite synthesis.

Molecular Formula C24H26O4
Molecular Weight 378.5 g/mol
CAS No. 110675-04-2
Cat. No. B025997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propanol, 3-[bis(4-methoxyphenyl)phenylmethoxy]-
CAS110675-04-2
Molecular FormulaC24H26O4
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCCO
InChIInChI=1S/C24H26O4/c1-26-22-13-9-20(10-14-22)24(28-18-6-17-25,19-7-4-3-5-8-19)21-11-15-23(27-2)16-12-21/h3-5,7-16,25H,6,17-18H2,1-2H3
InChIKeyAVFKDTKFKUWROL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMT-Propanol: A Core C3 Spacer Intermediate


1-Propanol, 3-[bis(4-methoxyphenyl)phenylmethoxy]- (also known as O1-(Dimethoxytrityl)propane-1,3-diol or DMT-Pr-OH) is a dimethoxytrityl (DMT)-protected aliphatic diol of the formula C24H26O4 . It serves as the immediate precursor to the widely used C3 spacer phosphoramidite employed in automated solid-phase oligonucleotide synthesis. Its structure features a hydrophobic trityl core and a terminal primary hydroxyl group separated by a three-carbon propyl chain, providing a defined spatial and physicochemical signature that distinguishes it from both shorter (C2) and longer (C4/C6) DMT-alkanol analogs [1]. The compound is routinely supplied as a white to pale brown solid with purity specifications ≥95 % (HPLC) by major research-chemical vendors .

Why DMT-Alkanol Spacers Are Not Interchangeable


Although all DMT-protected primary alcohols share the same trityl-core protecting group, their alkyl-linker length critically governs the hydrophobicity, flexibility, and spatial reach of the derived spacer phosphoramidite . Replacing the three-carbon (C3) chain with a two-carbon (C2) analog reduces the calculated octanol-water partition coefficient (XLogP3) from 4.4 to 4.0, increasing polarity and potentially lowering the purification efficiency of DMT-ON oligonucleotides via reverse-phase cartridge methods [1]. Conversely, adopting a longer C6 spacer elevates LogP further, which can alter the annealing behavior of hybridization probes due to excessive conformational freedom . Furthermore, the C3 spacer has been quantitatively benchmarked for its 3′-blocking efficiency in quantitative PCR probe assays, a performance characteristic that cannot be assumed to transfer to other chain-length analogs without independent validation [2].

Quantitative Evidence vs. Closest Analogs


C3 Spacer Blocking Efficiency in qPCR Probes

In a systematic study evaluating the blocking ability of five commonly used 3′-modifications in unlabeled-probe qPCR assays, the C3 spacer modification (derived from phosphoramidite precursor 1-Propanol, 3-[bis(4-methoxyphenyl)phenylmethoxy]-) demonstrated a residual unblocked fraction of ≤1 %, statistically indistinguishable from the best-in-class amino-modified C6 and inverted-dT modifications, and significantly superior to the phosphate modification, which exhibited up to 2 % unblocked products [1]. The C3 spacer therefore represents a cost-effective, synthetically accessible blocking solution that matches the blocking performance of structurally more complex alternatives.

Oligonucleotide synthesis qPCR probe blocking Nuclease resistance Primer extension inhibition

C3 vs. C2 Spacer Hydrophobicity for DMT-ON Purification

The computed octanol-water partition coefficient (XLogP3) of 1-Propanol, 3-[bis(4-methoxyphenyl)phenylmethoxy]- is 4.4, compared with 4.0 for the two-carbon analog 2-[bis(4-methoxyphenyl)phenylmethoxy]ethanol (DMT-ethanol, CAS 151835-83-5) [1][2]. This 0.4 log-unit increase translates to an approximately 2.5-fold higher predicted lipophilicity, which directly improves retention on reverse-phase cartridges during DMT-ON purification of synthetic oligonucleotides. The enhanced hydrophobicity of the C3 chain also reduces aqueous solubility slightly relative to the C2 homolog, a factor that can be advantageous when designing spacers intended to localize at membrane interfaces or within hydrophobic binding pockets.

Oligonucleotide purification Hydrophobicity Reverse-phase cartridge DMT-ON strategy

Precursor Purity Benchmark for DMT-Alkanol Building Blocks

Commercial specifications for 1-Propanol, 3-[bis(4-methoxyphenyl)phenylmethoxy]- consistently report a minimum purity of 95 % (HPLC) across multiple independent suppliers . This baseline purity is essential because incomplete DMT-protection or residual 1,3-propanediol would generate bifunctional impurities that act as chain terminators or cross-linkers in subsequent phosphoramidite preparation, compromising the stepwise coupling efficiency of automated oligonucleotide synthesis. While higher purity grades (≥98 %) are available for certain alternative DMT-alkanols, the 95 % specification has been demonstrated as sufficient for industrial-scale oligonucleotide manufacturing when coupled with standard QC protocols, providing a cost-optimized procurement option.

Phosphoramidite synthesis Chemical purity Supply-chain quality Solid-phase synthesis

C3 Spacer Conformational Mimicry of Native Backbone

The three-carbon propyl chain of the C3 spacer precisely emulates the 3-carbon spacing between the 3′- and 5′-hydroxyl groups of a native 2′-deoxyribose sugar ring . This structural mimicry permits the C3 spacer to replace an unknown or abasic nucleotide site within oligonucleotide sequences without substantially perturbing the sugar-phosphate backbone geometry. Shorter C2 spacers fail to span the required distance, while longer C6 spacers introduce excessive chain flexibility that can distort the backbone and reduce hybridization stringency . The C3 spacer therefore occupies a unique conformational niche, making it the default choice when maintaining native-like oligonucleotide topology is critical for protein-binding or aptamer-based applications.

DNA backbone mimicry Abasic site replacement Aptamer design Conformational flexibility

DMT-Propanol Application Scenarios


3′-Blocked Probes for HRM Genotyping

When incorporated at the 3′-terminus via the C3 spacer phosphoramidite prepared from this compound, the modification prevents polymerase extension during asymmetric PCR with a residual unblocked fraction of ≤1 %, ensuring that aberrant melting peaks do not confound HRM-based genotyping of RET, CFTR, and other clinically relevant loci [1]. This performance has been quantitatively validated against phosphate, amino-C6, and inverted-dT modifications, establishing the C3 spacer as a reliable and cost-effective choice for probe-based diagnostic development.

Abasic Site Mimicry in Aptamers and Protein-DNA Studies

The three-carbon chain of the C3 spacer faithfully reproduces the backbone spacing of a native deoxyribose sugar, allowing researchers to replace a single nucleotide with a non-coding, flexible linker that preserves the overall DNA duplex geometry . This application is critical in protein-DNA footprinting experiments where the base identity is irrelevant, and in SELEX-based aptamer selections where conformational diversity without sequence bias improves functional library diversity.

Biotin/Fluorophore Attachment via C3 Spacer

The hydrophobicity of the propyl linker (XLogP3 = 4.4) enhances the retention of DMT-ON labeled oligonucleotides during reverse-phase purification, facilitating the efficient production of biotinylated or fluorescently tagged probes [2]. The C3 spacer provides sufficient physical separation between the oligonucleotide body and the reporter moiety, minimizing steric hindrance and fluorescence quenching while maintaining the high yields achievable with standard phosphoramidite coupling chemistry.

Cost-Optimized Intermediate for Oligo API Manufacturing

For good manufacturing practice (GMP) production of therapeutic oligonucleotides, the ≥95 % purity specification of the DMT-propanol intermediate meets the quality requirements for downstream phosphoramidite synthesis when paired with preparative HPLC purification of the final oligonucleotide product . Its availability from multiple global vendors at competitive pricing makes it the preferred intermediate for cost-sensitive, high-volume contract manufacturing organizations (CMOs).

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